molecular formula C10H12N2O B14449783 3-Methyl-5-phenyl-1,3-oxazolidin-2-imine CAS No. 75343-73-6

3-Methyl-5-phenyl-1,3-oxazolidin-2-imine

Katalognummer: B14449783
CAS-Nummer: 75343-73-6
Molekulargewicht: 176.21 g/mol
InChI-Schlüssel: PINRUEQFGKWBTO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-5-phenyl-1,3-oxazolidin-2-imine is a heterocyclic compound with the molecular formula C10H12N2O. This compound features an oxazolidine ring, which is a five-membered ring containing oxygen and nitrogen atoms. The presence of a phenyl group and a methyl group attached to the oxazolidine ring contributes to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-phenyl-1,3-oxazolidin-2-imine typically involves the reaction of appropriate amines with aldehydes or ketones, followed by cyclization. One common method is the reaction of phenyl isocyanate with 3-methyl-1,2-ethanediamine under controlled conditions to form the desired oxazolidine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for efficient production .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Methyl-5-phenyl-1,3-oxazolidin-2-imine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wirkmechanismus

The mechanism of action of 3-Methyl-5-phenyl-1,3-oxazolidin-2-imine involves its interaction with molecular targets such as enzymes or receptors. The oxazolidine ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Comparison: Compared to similar compounds, 3-Methyl-5-phenyl-1,3-oxazolidin-2-imine exhibits unique properties due to the specific positioning of the phenyl and methyl groups. These structural differences can influence its reactivity, stability, and biological activity, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

75343-73-6

Molekularformel

C10H12N2O

Molekulargewicht

176.21 g/mol

IUPAC-Name

3-methyl-5-phenyl-1,3-oxazolidin-2-imine

InChI

InChI=1S/C10H12N2O/c1-12-7-9(13-10(12)11)8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3

InChI-Schlüssel

PINRUEQFGKWBTO-UHFFFAOYSA-N

Kanonische SMILES

CN1CC(OC1=N)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.